molecular formula C12H17FN2 B7866173 N*1*-Cyclopropyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine

Cat. No.: B7866173
M. Wt: 208.27 g/mol
InChI Key: BIFMKOHIDLBJBB-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine(CAS: 1249195-71-8) is a diamine derivative featuring a cyclopropyl group and a 3-fluoro-benzyl substituent on the same nitrogen atom. Its molecular formula isC₁₂H₁₇FN₂, with a molecular weight of208.28 g/moland a purity of96% (as reported by suppliers) .

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-3-1-2-10(8-11)9-15(7-6-14)12-4-5-12/h1-3,8,12H,4-7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMKOHIDLBJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its unique structure includes a cyclopropyl group and a fluorinated benzyl moiety, which may enhance its interaction with biological targets. This article reviews the biological activity, synthesis, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇FN₂
  • Molar Mass : 208.275 g/mol
  • CAS Number : 1181635-36-8

The presence of two amine groups in the structure allows for various chemical reactions, which can be leveraged in biological applications.

Biological Activity

Research into the biological activity of N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is ongoing, with preliminary findings suggesting several potential therapeutic effects:

  • Enzyme Inhibition : Similar compounds have shown effectiveness as enzyme inhibitors, particularly in cases involving proteases and kinases. These interactions may lead to applications in treating diseases where these enzymes play a critical role.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, suggesting that N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine may also exhibit such properties.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
N¹-Cyclopropyl-N¹-(2-fluoro-benzyl)-ethane-1,2-diamineC₁₂H₁₇FN₂Contains a 2-fluorobenzyl group
N¹-Cyclopropyl-N¹-(3,4-dichlorobenzyl)-ethane-1,2-diamineC₁₂H₁₈Cl₂N₂Features dichlorobenzyl moiety
N,N-DiethylamineC₄H₁₁NSimple aliphatic amine; lacks aromatic character

The mechanism of action for N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is hypothesized to involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.
  • Signal Transduction Modulation : By influencing signaling pathways within cells, this compound could potentially affect various physiological processes.

Synthesis Methods

The synthesis of N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine typically involves multi-step organic reactions:

  • Formation of Cyclopropyl Group : Starting from cyclopropane precursors.
  • Benzylation Reaction : Introducing the 3-fluoro-benzyl group using appropriate halides.
  • Coupling with Ethane-1,2-Diamine : Achieved through nucleophilic substitution reactions.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine. Key areas for future studies include:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Exploration of its potential as a lead compound in drug development.
  • Investigations into its safety profile and toxicity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chloro (3-Cl, 2,5-diCl): Chlorine increases molecular weight and lipophilicity. The dichloro derivative (259.17 g/mol) may exhibit enhanced membrane permeability but reduced solubility . Iodo (2-I): The 2-iodo analog (316.18 g/mol) introduces steric bulk and heavy atom effects, which could influence crystallography studies or radioimaging applications .
  • Electron-Donating Groups (Methyl, Methoxy) :

    • 3-Methyl : Reduces polarity and may lower boiling/melting points compared to halogenated analogs .
    • 3-Methoxy : The methoxy group (220.31 g/mol) enhances solubility via hydrogen bonding, useful in aqueous formulations .

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